![molecular formula C18H19N3O3S2 B2766055 2-(3,6-二甲基-4-氧代噻吩[2,3-d]嘧啶-2-基)硫代基-N-(4-乙氧基苯基)乙酰胺 CAS No. 878712-72-2](/img/structure/B2766055.png)

2-(3,6-二甲基-4-氧代噻吩[2,3-d]嘧啶-2-基)硫代基-N-(4-乙氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

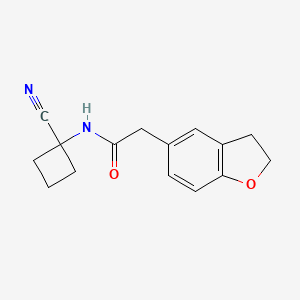

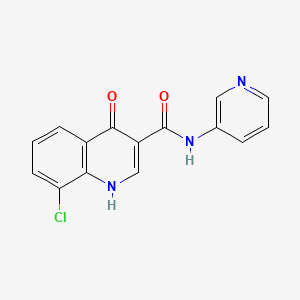

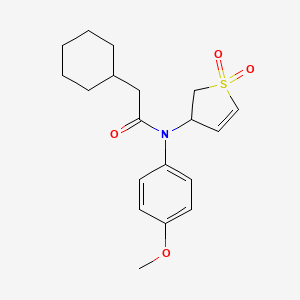

The compound “2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidin-2-yl moiety, which is a type of heterocyclic compound . This moiety is known to be present in various bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thieno[2,3-d]pyrimidin-2-yl ring, which is a fused ring system containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thieno[2,3-d]pyrimidin-2-yl ring and the sulfanyl-N-(4-ethoxyphenyl)acetamide group. The thieno[2,3-d]pyrimidin-2-yl ring might undergo reactions typical of heterocyclic compounds, while the sulfanyl group could potentially participate in various sulfur-based reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the ethoxyphenyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .科学研究应用

Anticancer Applications

The compound’s unique structure and sulfur-containing moiety suggest potential anticancer properties. Researchers are investigating its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Early studies indicate that it may interfere with key cellular processes, making it a promising candidate for further investigation in cancer therapy .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases. This compound’s thieno[2,3-d]pyrimidine scaffold could modulate inflammatory pathways. Researchers are exploring its potential as an anti-inflammatory agent, targeting conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

Antiviral Properties

Given the urgent need for effective antiviral drugs, scientists are evaluating this compound’s ability to inhibit viral replication. Its unique structure may interfere with viral enzymes or protein synthesis, making it a potential candidate against RNA viruses like influenza or coronaviruses .

Neuroprotective Effects

The ethoxyphenyl group and thieno[2,3-d]pyrimidine core suggest neuroprotective properties. Researchers are studying its impact on neuronal health, synaptic function, and neurodegenerative diseases. It could potentially mitigate oxidative stress and inflammation in the brain .

Cardiovascular Applications

The compound’s multifunctional nature makes it interesting for cardiovascular research. It might affect blood vessel function, platelet aggregation, or lipid metabolism. Investigating its cardiovascular effects could lead to novel therapies for heart disease and stroke .

Antibacterial Activity

The sulfur-containing group could confer antibacterial properties. Researchers are testing its efficacy against bacterial strains, including drug-resistant ones. It may disrupt bacterial cell membranes or essential metabolic pathways .

Metabolic Disorders

The compound’s interactions with cellular pathways could impact metabolic disorders like diabetes or obesity. Researchers are exploring its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .

Dermatological Applications

Considering its unique structure, this compound might influence skin health. Researchers are investigating its potential in treating skin conditions such as psoriasis, eczema, or melanoma .

未来方向

属性

IUPAC Name |

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-4-24-13-7-5-12(6-8-13)19-15(22)10-25-18-20-16-14(9-11(2)26-16)17(23)21(18)3/h5-9H,4,10H2,1-3H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDNTXMTNVLULK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(S3)C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2765972.png)

![1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2765980.png)

![Ethyl 1-(2-(2-(butylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B2765993.png)

![1-{1-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2765995.png)